(13Z)-octadecen-1-ol chemical properties and structure
(13Z)-octadecen-1-ol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(13Z)-octadecen-1-ol, also known as cis-13-octadecenol, is a long-chain unsaturated fatty alcohol.[1][2] As a member of the C18 family of unsaturated alcohols, it possesses a single double bond in the cis (Z) configuration at the 13th carbon position.[3] This specific stereochemistry and chain length are crucial for its biological activity, primarily as a semiochemical, specifically an insect pheromone.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the analysis of (13Z)-octadecen-1-ol.
Chemical Structure and Properties
The fundamental structure of (13Z)-octadecen-1-ol consists of an eighteen-carbon aliphatic chain with a hydroxyl (-OH) group at one terminus (C1) and a cis-double bond between carbons 13 and 14.
Visualizing the Structure
Caption: 2D structure of (13Z)-octadecen-1-ol.
Physicochemical Data
The following table summarizes the key chemical and physical properties of (13Z)-octadecen-1-ol.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O | [1][3] |
| Molecular Weight | 268.48 g/mol | [1][3] |
| IUPAC Name | (13Z)-octadecen-1-ol | [3] |
| Synonyms | cis-13-Octadecenol, Z13-18:OH | [1][2] |
| CAS Number | 69820-27-5 | [1] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [2][5] |
| Boiling Point | 334.31 °C @ 760 mm Hg (estimated) | [5] |
| Flash Point | 146.80 °C (296.00 °F) TCC (estimated) | [5] |
| Water Solubility | 0.02367 mg/L @ 25 °C (estimated) | [5] |
| logP (o/w) | 7.562 (estimated) | [5] |
| InChI | InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-18H2,1H3/b6-5- | [3] |
| InChIKey | XHJRPRSNHKNGLW-WAYWQWQTSA-N | [3] |
| SMILES | CCCCC/C=C\CCCCCCCCCCCO | [6] |
Experimental Protocols
Precise characterization of (13Z)-octadecen-1-ol relies on standard analytical techniques for long-chain unsaturated alcohols.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the identification and quantification of volatile and semi-volatile compounds like insect pheromones.
Methodology:
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Sample Preparation:
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Pheromone Gland Extracts: Excised insect pheromone glands can be extracted in a non-polar solvent such as hexane or dichloromethane. The extract is then concentrated under a gentle stream of nitrogen.
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Air Sampling: Volatiles can be collected from the air using solid-phase microextraction (SPME) or by drawing air through a sorbent tube (e.g., Tenax®).
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Lure Extracts: Pheromone lures can be extracted with a suitable solvent like hexane to determine the active ingredient's content.
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-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is utilized.
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GC Parameters (starting point):
-
Column: A non-polar column (e.g., EC-5) or a polar column (e.g., AT-Wax) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C for 1 minute, followed by a ramp of 10 °C/min to 250 °C.
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Carrier Gas: Helium.
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-
MS Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-450.
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Expected Results: The NIST WebBook provides Kovats retention indices for (Z)13-Octadecen-1-ol: 2078 on a non-polar column and 2134 on a polar column.[7] The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of (13Z)-octadecen-1-ol, particularly for confirming the stereochemistry of the double bond.
Methodology:
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Sample Preparation:
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Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a 5 mm NMR tube.
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-
¹H NMR Spectroscopy:
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Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
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Key signals to analyze include the vinylic protons of the cis-double bond, the protons of the methylene group adjacent to the hydroxyl group, and the terminal methyl group. The coupling constant (J-value) between the vinylic protons is diagnostic for the cis configuration (typically 6-12 Hz).
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-
¹³C NMR Spectroscopy:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Analyze the chemical shifts of the olefinic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons.
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Biological Role and Signaling Pathway
(13Z)-octadecen-1-ol functions as an insect pheromone, a chemical signal that mediates communication between individuals of the same species.[4] Fatty alcohols are common components of insect pheromone blends.[8]
Generalized Insect Pheromone Biosynthesis Pathway
The biosynthesis of insect pheromones, including long-chain unsaturated alcohols, is derived from fatty acid metabolism.[3][9] Insects typically modify standard metabolic pathways with a few specialized enzymes to produce species-specific pheromones.[9] The general pathway involves desaturation and chain-shortening of fatty acids, followed by reduction to the corresponding alcohol.[10][11]
Caption: Generalized insect pheromone biosynthesis pathway.
While a specific signaling pathway for (13Z)-octadecen-1-ol has not been detailed in the provided search results, fatty acid-derived signals in insects are typically detected by gustatory or olfactory neurons.[12] For instance, in Drosophila, fatty acids can be sensed by sugar-sensing neurons via the phospholipase C (PLC) pathway.[12] This suggests a potential mechanism for the perception of fatty alcohol pheromones, although further research is needed to elucidate the specific pathway for (13Z)-octadecen-1-ol.
Conclusion
(13Z)-octadecen-1-ol is a C18 unsaturated fatty alcohol with a defined structure that is critical for its function as an insect pheromone. Its chemical and physical properties can be thoroughly characterized using standard analytical techniques such as GC-MS and NMR spectroscopy. Understanding its biosynthesis from fatty acid precursors provides a basis for further investigation into the specific enzymatic steps and regulatory mechanisms involved in its production in insects. Further research into the precise signaling cascade initiated upon its detection by insect sensory neurons will be valuable for the development of novel pest management strategies and for advancing our understanding of chemical communication in the natural world.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect pheromones - Wikipedia [en.wikipedia.org]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. (Z)13-Octadecen-1-ol [webbook.nist.gov]
- 8. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Drosophila Fatty Acid Taste Signals through the PLC Pathway in Sugar-Sensing Neurons | PLOS Genetics [journals.plos.org]
